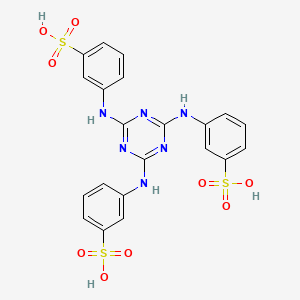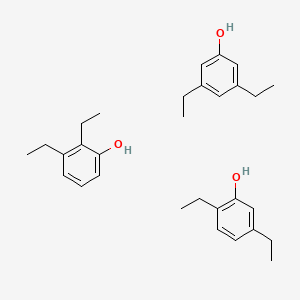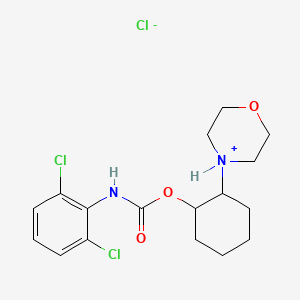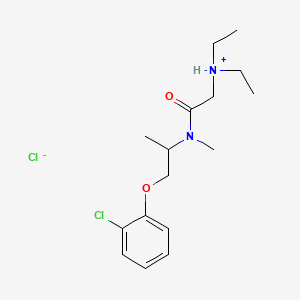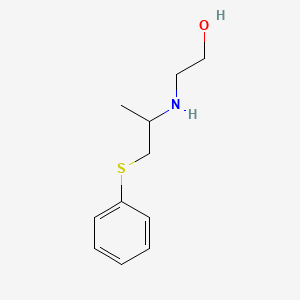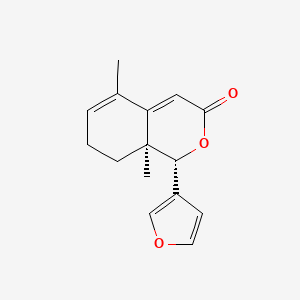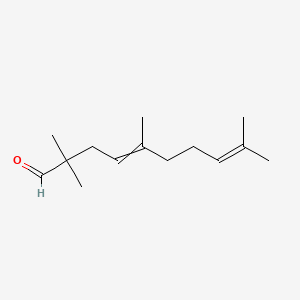
2,2,5,9-Tetramethyldeca-4,8-dienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,5,9-Tetramethyldeca-4,8-dienal is an organic compound with the molecular formula C14H24O It is characterized by its unique structure, which includes multiple double bonds and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,9-Tetramethyldeca-4,8-dienal typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the aldol condensation of suitable aldehydes and ketones, followed by selective hydrogenation and purification steps. The reaction conditions, such as temperature, pressure, and catalysts, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of advanced catalysts and automated systems ensures consistent quality and efficiency in the production process. Safety measures and environmental considerations are also integral to industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,5,9-Tetramethyldeca-4,8-dienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to corresponding alcohols.
Substitution: The double bonds in the molecule can participate in electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) and acids (e.g., HCl) are employed under controlled conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted alkenes, depending on the specific reaction and conditions used.
Applications De Recherche Scientifique
2,2,5,9-Tetramethyldeca-4,8-dienal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,5,9-Tetramethyldeca-4,8-dien-1-ol: Similar structure but with an alcohol group instead of an aldehyde.
2,2,5,9-Tetramethyldeca-4,8-dienoic acid: Similar structure but with a carboxylic acid group.
Uniqueness
2,2,5,9-Tetramethyldeca-4,8-dienal is unique due to its specific combination of double bonds and an aldehyde group, which imparts distinctive chemical properties and reactivity. This uniqueness makes it valuable in various applications and research areas.
Propriétés
| 53131-20-7 | |
Formule moléculaire |
C14H24O |
Poids moléculaire |
208.34 g/mol |
Nom IUPAC |
2,2,5,9-tetramethyldeca-4,8-dienal |
InChI |
InChI=1S/C14H24O/c1-12(2)7-6-8-13(3)9-10-14(4,5)11-15/h7,9,11H,6,8,10H2,1-5H3 |
Clé InChI |
WNMULXZVYDQAHP-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CCC(C)(C)C=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B13749889.png)


